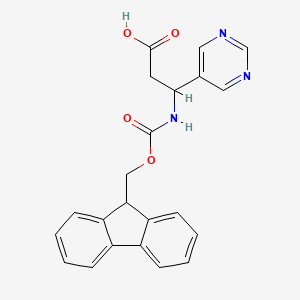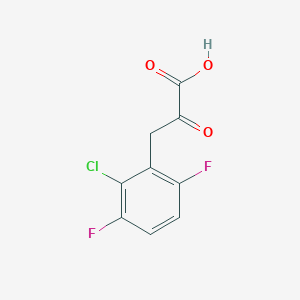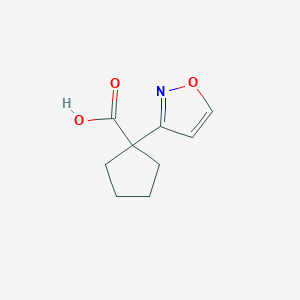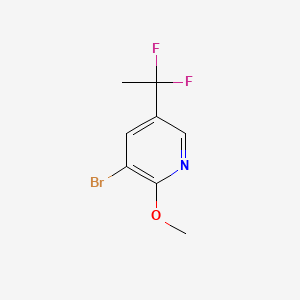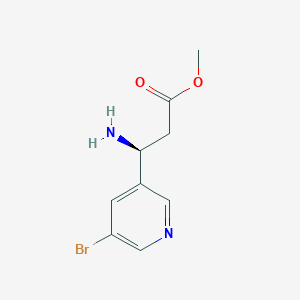
1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of a pyrazole ring attached to a phenyl group, which is further connected to an ethanone moiety
Vorbereitungsmethoden
The synthesis of 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone can be achieved through several synthetic routes. One common method involves the condensation of 3-(1H-pyrazol-5-yl)benzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents to introduce different functional groups.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various heterocyclic compounds.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone has found applications in various scientific research fields:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Pyrazole derivatives, including this compound, exhibit significant biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: The compound is investigated for its pharmacological properties and its ability to interact with specific biological targets.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
The molecular targets and pathways involved depend on the specific biological activity being studied. Detailed mechanistic studies, including molecular docking and biochemical assays, are conducted to elucidate the precise interactions and pathways affected by the compound .
Vergleich Mit ähnlichen Verbindungen
1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone can be compared with other similar compounds, such as:
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: This compound is used as an intermediate in the synthesis of dipeptidyl peptidase 4 inhibitors for antidiabetic agents.
1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}phenyl)ethanone: This compound is studied for its potential as a ligand in coordination chemistry.
1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzene: This compound is used to study supramolecular structures and their luminescent properties.
The uniqueness of this compound lies in its specific structure and the diverse range of reactions it can undergo. Its versatility as a building block for the synthesis of various heterocyclic compounds and its significant biological activities make it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C11H10N2O |
|---|---|
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
1-[3-(1H-pyrazol-5-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H10N2O/c1-8(14)9-3-2-4-10(7-9)11-5-6-12-13-11/h2-7H,1H3,(H,12,13) |
InChI-Schlüssel |
GNWZFFCNFNLOGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-Bromophenyl)methyl]oxolane-3-carboxylic acid](/img/structure/B13538865.png)
![3-[(Tert-butoxy)carbonyl]-1,3-thiazinane-2-carboxylicacid](/img/structure/B13538874.png)
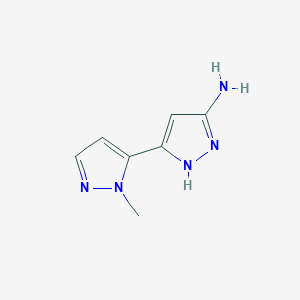
![Ethyl 2-azabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13538888.png)
